{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol
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Overview
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine . It is a heterocyclic compound that has potential applications in medicinal chemistry, particularly as a TRK inhibitor . .
Chemical Reactions Analysis
The compound has been evaluated for its activity to inhibit TRKA, a member of the tropomyosin receptor kinases (TRKs) family . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly described in the available literature. .Scientific Research Applications
Kinetic Interactions and Metabolism Studies
Research on compounds like 4-Methylpyrazole (4-MP) focuses on their interactions with other substances and their metabolism within the human body. For example, a study by Jacobsen et al. (1996) explored the kinetic interactions between 4-MP and ethanol in humans, highlighting 4-MP's potential as an antidote for methanol and ethylene glycol intoxications due to its ability to inhibit alcohol dehydrogenase activity Jacobsen et al., 1996.
Toxicology and Safety Evaluation
Compounds with similar structural features are also studied for their toxicological effects and safety profiles. For example, the radiation dosimetry and biodistribution of 11C-PBR28, a PET radioligand, were investigated by Brown et al. (2007) to estimate human radiation doses based on data from monkeys and humans. This type of research is crucial for understanding the safety and potential risks associated with the use of such compounds in medical imaging Brown et al., 2007.
Pharmacology and Therapeutic Applications
The pharmacological properties and therapeutic potential of structurally complex molecules are of significant interest. For instance, CGS 20625 was identified as a novel anxiolytic with selective affinity for central benzodiazepine receptors, illustrating how detailed pharmacological studies can uncover new therapeutic applications for such compounds Williams et al., 1989.
Metabolite Identification and Environmental Exposure
Understanding how compounds are metabolized and identifying their metabolites is essential for assessing environmental exposure and potential health risks. A study by Ueyama et al. (2022) on the quantification of pyrethroid metabolites in children's urine exemplifies research into exposure to chemical compounds and their health implications Ueyama et al., 2022.
Mechanism of Action
Future Directions
Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development and application of this compound.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridin-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-20-16-14(9-19-20)15(12(10-21)8-18-16)17-7-11-3-5-13(22-2)6-4-11/h3-6,8-9,21H,7,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIHTYEWWWINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818843 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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